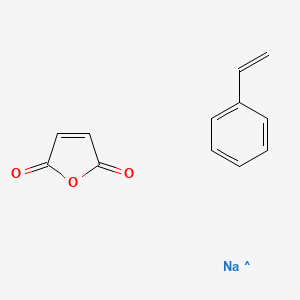
Sodium; furan-2,5-dione; styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Sodium; furan-2,5-dione; styrene” is a complex chemical entity that combines three distinct components: sodium, furan-2,5-dione (also known as maleic anhydride), and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Sodium is a highly reactive alkali metal, furan-2,5-dione is a versatile organic compound with a five-membered ring structure, and styrene is an aromatic hydrocarbon widely used in the production of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Sodium; furan-2,5-dione; styrene” typically involves the reaction of sodium with furan-2,5-dione and styrene under controlled conditions. One common method is the Diels-Alder reaction, where furan-2,5-dione acts as a dienophile and reacts with styrene to form a cyclohexene derivative. Sodium is then introduced to the reaction mixture to form the final compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully monitored to ensure optimal yield and purity. Catalysts such as vanadium pentoxide or molybdenum trioxide may be used to enhance the reaction rate and selectivity. The final product is then purified through various techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“Sodium; furan-2,5-dione; styrene” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives.
Applications De Recherche Scientifique
“Sodium; furan-2,5-dione; styrene” has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “Sodium; furan-2,5-dione; styrene” involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form covalent bonds with specific molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Anhydride: Similar to furan-2,5-dione, maleic anhydride is used in various chemical reactions and industrial applications.
Styrene: As a component of the compound, styrene is widely used in the production of polystyrene and other polymers.
Succinic Anhydride: Another anhydride with similar reactivity to furan-2,5-dione.
Uniqueness
“Sodium; furan-2,5-dione; styrene” is unique due to the combination of its three components, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivities that are not observed in the individual components alone.
By understanding the synthesis, reactions, applications, and mechanisms of action of “this compound,” researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C12H10NaO3 |
|---|---|
Poids moléculaire |
225.19 g/mol |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H; |
Clé InChI |
RVHPJLCXULJZOU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na] |
Numéros CAS associés |
68037-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
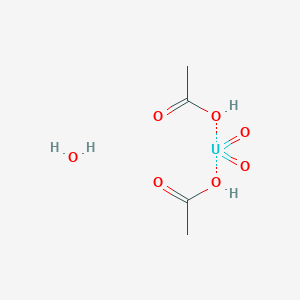
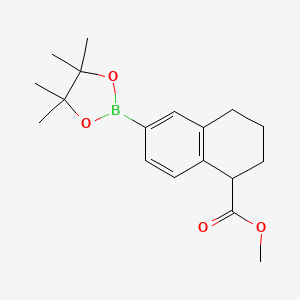
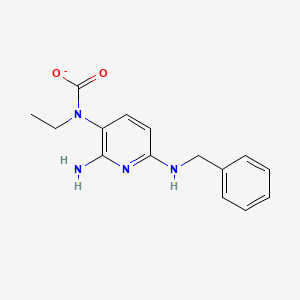
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
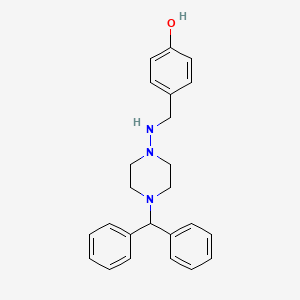
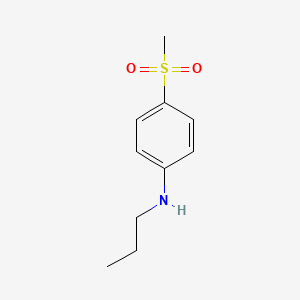
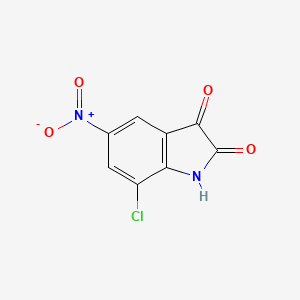
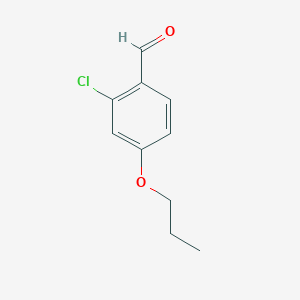
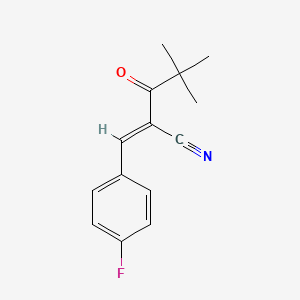
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
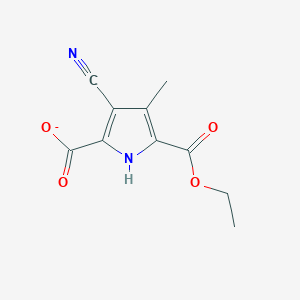
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
